molecular formula C14H20F2N2 B7589272 [1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine

[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine

Katalognummer B7589272
Molekulargewicht: 254.32 g/mol
InChI-Schlüssel: QRJSEADGOKBRGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine, also known as DFPEP, is a chemical compound that has been of great interest to the scientific community due to its potential pharmacological properties. DFPEP belongs to the class of piperidine derivatives and has been found to exhibit significant activity as a selective serotonin reuptake inhibitor (SSRI). The compound has been synthesized through various methods, and its biochemical and physiological effects have been extensively studied in vitro and in vivo.

Wirkmechanismus

[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine acts by inhibiting the reuptake of serotonin, which is a neurotransmitter that plays a key role in the regulation of mood, appetite, and sleep. By blocking the reuptake of serotonin, [1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine increases the concentration of serotonin in the synaptic cleft, leading to increased activation of serotonin receptors and subsequent improvement in mood and other symptoms associated with depression and anxiety disorders.
Biochemical and Physiological Effects:
[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine has been found to exhibit significant activity as an SSRI, leading to improved mood and other symptoms associated with depression and anxiety disorders. The compound has also been found to exhibit anxiolytic and anti-inflammatory effects, which may contribute to its potential therapeutic use in the treatment of other psychiatric and neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine has several advantages as a research tool, including its high purity and yield, as well as its well-established mechanism of action. However, the compound also has several limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Zukünftige Richtungen

[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine has significant potential as a therapeutic agent for the treatment of various psychiatric and neurological disorders. Future research should focus on further elucidating the biochemical and physiological effects of the compound, as well as its potential therapeutic use in combination with other drugs. Additionally, studies should be conducted to determine the long-term safety and efficacy of [1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine in humans, as well as its potential use in animal models of psychiatric and neurological disorders.

Synthesemethoden

The synthesis of [1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine has been achieved through various methods, including the reaction of 3,4-difluorophenylacetonitrile with piperidine in the presence of sodium hydride, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 3,4-difluorophenylacetonitrile with piperidine in the presence of trifluoroacetic acid, followed by the reduction of the resulting imine with sodium borohydride. Both methods have been found to yield [1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine with high purity and yield.

Wissenschaftliche Forschungsanwendungen

[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine has been extensively studied for its potential pharmacological properties, particularly as an SSRI. The compound has been found to exhibit significant activity as an inhibitor of serotonin reuptake, which is a key mechanism in the treatment of depression and anxiety disorders. [1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine has also been studied for its potential use in the treatment of other psychiatric disorders, such as obsessive-compulsive disorder and post-traumatic stress disorder.

Eigenschaften

IUPAC Name

[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F2N2/c1-10(12-2-3-13(15)14(16)8-12)18-6-4-11(9-17)5-7-18/h2-3,8,10-11H,4-7,9,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJSEADGOKBRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)N2CCC(CC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.